N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Description

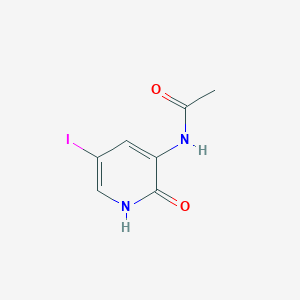

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a pyridine-derived acetamide featuring a hydroxyl group at position 2, an iodine atom at position 5, and an acetamide moiety at position 3 of the pyridine ring. The iodine atom introduces steric bulk and electron-withdrawing effects, while the hydroxyl group may facilitate hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

N-(5-iodo-2-oxo-1H-pyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4(11)10-6-2-5(8)3-9-7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJQVCGPAZOJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CNC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674056 | |

| Record name | N-(5-Iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-70-2 | |

| Record name | N-(1,2-Dihydro-5-iodo-2-oxo-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide typically involves the iodination of a pyridine derivative followed by acetamidation. One common synthetic route starts with 2-hydroxy-3-pyridinecarboxylic acid, which is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The iodinated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 2-acetyl-5-iodopyridine-3-carboxylic acid.

Reduction: Formation of N-(2-Hydroxy-3-pyridyl)acetamide.

Substitution: Formation of N-(2-Hydroxy-5-azidopyridin-3-yl)acetamide.

Scientific Research Applications

This compound is synthesized through various organic reactions, which often involve the iodination of pyridine derivatives followed by acetamide formation. It serves as an important intermediate in the synthesis of more complex molecules used in drug development.

Pharmaceutical Applications

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is primarily used as a building block in the synthesis of pharmaceutical compounds. Its applications include:

Cardiovascular Health

Research has indicated that compounds related to this compound may act as HDL cholesterol stimulants, which are beneficial for treating conditions such as dyslipidemia and arteriosclerosis. These properties make it a candidate for developing medications aimed at improving cardiovascular health .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. This opens avenues for its use in developing antibiotics or antifungal agents .

Neurological Research

Some research indicates potential neuroprotective effects, suggesting that this compound could play a role in treating neurodegenerative diseases by modulating pathways associated with neuronal health .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Study on Cardiovascular Effects

A study published in a pharmacological journal highlighted the effectiveness of similar compounds in increasing HDL levels without activating CB1 receptors, thus minimizing side effects associated with traditional HDL stimulants .

Antimicrobial Efficacy

Another study explored the antimicrobial properties of various iodinated pyridine derivatives, including this compound, showing significant activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Substituent Effects on Crystal Geometry and Reactivity

Comparison with N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides

- Core Structure : The target compound has a pyridine backbone, while analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () are benzene-based.

- Substituent Influence: Electron-withdrawing groups (e.g., Cl, NO₂) at meta positions in phenyl acetamides significantly alter crystal packing and lattice constants. For example, 3,5-dimethylphenyl derivatives exhibit two molecules per asymmetric unit due to steric effects .

Comparison with Piperazinyl-Sulfonyl Acetamides

- Activity Profile : Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47, ) show potent antimicrobial activity against gram-positive bacteria (MIC < 1 µg/mL). Their activity is attributed to the sulfonyl-piperazine moiety enhancing membrane penetration .

- Target Compound: The pyridine core and iodine substituent in N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide may limit similar activity due to reduced flexibility and increased steric hindrance.

Receptor-Specific Agonism

Comparison with Pyridazin-3(2H)-one Derivatives

- FPR2 Agonists: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () activates FPR2 receptors, triggering calcium mobilization in neutrophils. The pyridazinone ring and methoxybenzyl group are critical for receptor binding .

- Target Compound: The pyridine ring lacks the adjacent nitrogen atoms present in pyridazinone, likely rendering it inactive against FPR2. However, the iodine atom’s polarizability might enable interactions with other targets, such as thyroid hormone receptors.

Comparison with Naphtho[2,1-b]furan Acetamides

- Structural Complexity : Derivatives like N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide () feature fused aromatic systems, which enhance rigidity and π-π stacking but reduce metabolic stability .

- Target Compound : The simpler pyridine scaffold may improve synthetic accessibility and metabolic clearance compared to polycyclic analogs.

Biological Activity

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Structural Overview

The compound this compound features a pyridine ring with an iodine substitution at the 5-position and a hydroxyl group at the 2-position. The acetamide functional group contributes to its chemical reactivity and biological interactions. The molecular formula for this compound is C8H8IN3O, highlighting its halogenated structure which is often associated with enhanced biological activity.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in various metabolic pathways. For instance, studies on related pyridine derivatives indicate that they can inhibit endonuclease activity in influenza viruses, suggesting a potential antiviral mechanism .

- Antimicrobial Activity : The presence of iodine and hydroxyl groups can enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Research indicates that halogenated compounds often exhibit stronger antimicrobial properties compared to their non-halogenated counterparts .

- Anticancer Potential : Preliminary studies suggest that derivatives of pyridinyl acetamides may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction mechanisms .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and its derivatives:

Case Studies and Research Findings

- Antiviral Activity : A study investigating the antiviral properties of various pyridine derivatives found that compounds similar to this compound effectively inhibited influenza virus replication in vitro. The structure was critical for binding affinity to viral proteins .

- Antimicrobial Efficacy : In a comparative analysis, this compound exhibited comparable or superior antimicrobial activity against bacterial strains when benchmarked against standard antibiotics such as ciprofloxacin .

- Cytotoxicity Studies : Research conducted on cancer cell lines demonstrated that this compound induced significant apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in certain assays .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Iodine Substitution : The presence of iodine at the 5-position has been correlated with enhanced enzyme inhibition and antimicrobial activity due to increased lipophilicity and reactivity .

- Hydroxyl Group Positioning : Variations in the positioning of hydroxyl groups significantly affect binding interactions with biological targets, suggesting that both steric and electronic factors must be considered when designing new derivatives .

- Acetamide Group Role : The acetamide moiety contributes to solubility and interaction with protein targets, enhancing the overall bioavailability of the compound.

Q & A

Q. How can the synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, solvent polarity, and temperature. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃) can enhance nucleophilic displacement efficiency, as demonstrated in analogous pyridine derivatives . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can improve purity. Monitor intermediates using TLC and characterize final products via -NMR and HPLC (>95% purity threshold).

Q. What spectroscopic techniques are essential for characterizing N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrogen and carbon environments, focusing on hydroxy (δ ~10-12 ppm) and acetamide (δ ~2.0 ppm for CH₃) groups. Variable-temperature NMR can resolve tautomeric equilibria in hydroxy-substituted pyridines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 279.05 (C₇H₇IN₂O₂).

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.

Q. How can purity and stability be assessed for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under thermal (40–60°C) and humidity (75% RH) stress. Store samples in amber vials at -20°C under inert atmosphere (N₂ or Ar) to prevent iodopyridine decomposition. Elemental analysis (C, H, N) should match theoretical values (C: 30.24%, H: 2.54%, N: 10.07%) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Combine experimental and computational approaches:

- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve ambiguities in tautomeric forms (e.g., enol vs. keto configurations) .

- Density Functional Theory (DFT) : Calculate -NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to validate proposed structures .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform Frontier Molecular Orbital (FMO) analysis to identify electrophilic sites (iodine atom’s σ* orbital). Molecular docking (AutoDock Vina) or Molecular Dynamics (MD) simulations can model interactions with biological targets (e.g., enzymes or receptors). Solvent effects are critical—use Polarizable Continuum Model (PCM) in DFT calculations .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives (e.g., replacing iodine with bromine or modifying the hydroxy group) and compare activities .

- In Vitro Assays : Test inhibition of kinase or protease targets via fluorescence-based assays. Use isothermal titration calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify binding affinities.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to guide medicinal chemistry optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.